molecular formula C9H10O4S B1350411 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone CAS No. 197240-27-0

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Cat. No. B1350411
M. Wt: 214.24 g/mol
InChI Key: YYIVRXHJSZKUHR-UHFFFAOYSA-N
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Description

Scientific Research Applications

  • Molecular Docking and ADMET Studies Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, has been studied for its anti-microbial properties. It showed significant binding affinities with Staphylococcus aureus proteins and exhibited favorable ADMET properties, suggesting potential as a microbial inhibitor (Medicharla et al., 2022).

  • Synthesis of Polyfunctionally Substituted Pyridine Derivatives A study on the synthesis of complex pyridine derivatives using 1-Phenyl-2-(phenylsulfonyl)ethanone as a reactant demonstrates the compound's utility in organic synthesis and potential applications in creating new molecules with diverse properties (Abu-Shanab, 2006).

  • Photoremovable Protecting Group for Carboxylic Acids The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been introduced as a new photoremovable protecting group for carboxylic acids. This indicates its potential use in photochemical reactions and as a protective agent in organic synthesis (Atemnkeng et al., 2003).

  • Antibacterial and Antifungal Properties A range of studies have synthesized various derivatives of 2,4,5-trisubstituted-1H-imidazoles starting from ethanone derivatives, including those containing a methylsulfonyl moiety, and evaluated their antibacterial and antifungal properties, showcasing the compound's relevance in medicinal chemistry and drug development (Sawant et al., 2011).

  • Synthesis of Pyrazole Derivatives with Antimicrobial Activity Studies on the synthesis of biologically active chalcone derivatives using compounds like 1-[4-(2-hydroxy-ethoxy)-phenyl]-ethanone highlight the compound's role in the creation of pyrazole derivatives with notable antimicrobial activity, further emphasizing its importance in pharmaceutical research (Katade et al., 2008).

  • Photoluminescent Probes The use of 1-(2-Hydroxyphenyl)ethanone in creating BODIPY-based fluorescent on-off probes indicates the compound's potential in the development of sensitive and selective tools for biological and chemical sensing applications (Fang et al., 2019).

  • Corrosion Inhibition Schiff bases derived from 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have been evaluated as corrosion inhibitors, demonstrating the compound's utility in materials science, particularly in protecting metals against corrosion (Hegazy et al., 2012).

  • Chemoenzymatic Synthesis Applications A study on the chemoenzymatic synthesis of an Odanacatib precursor using derivatives of ethanone highlights the compound's role in innovative synthetic pathways, which could have implications in the development of new pharmaceutical agents (González-Martínez et al., 2019).

Safety And Hazards

Specific safety and hazard information for “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” was not found in the available resources.


Future Directions

The future directions for “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” could involve further exploration of its potential applications, given its structural similarity to other compounds with known biological activities. However, more research is needed to fully understand its properties and potential uses.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-hydroxy-1-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIVRXHJSZKUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377031
Record name 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

CAS RN

197240-27-0
Record name 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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